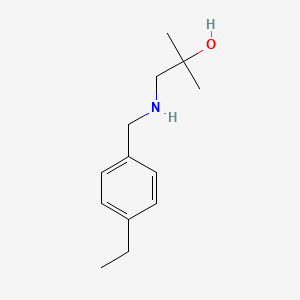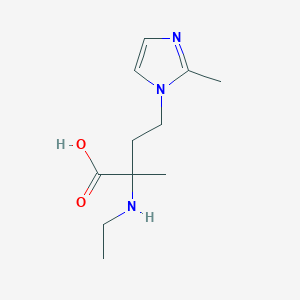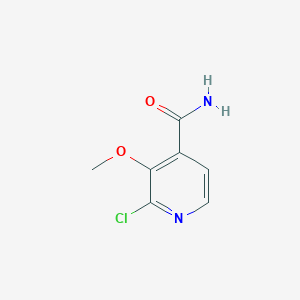
2-Chloro-3-methoxyisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methoxyisonicotinamide is a chemical compound belonging to the class of isonicotinamides It is characterized by the presence of a chloro group at the second position and a methoxy group at the third position on the isonicotinamide ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyisonicotinamide typically involves the chlorination of 3-methoxyisonicotinic acid followed by amidation. The process begins with the chlorination of 3-methoxyisonicotinic acid using thionyl chloride or phosphorus oxychloride to form 2-chloro-3-methoxyisonicotinoyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and amidation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions: 2-Chloro-3-methoxyisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted isonicotinamides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include amines and alcohols.
科学的研究の応用
2-Chloro-3-methoxyisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged for specific applications.
作用機序
The mechanism of action of 2-Chloro-3-methoxyisonicotinamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
- 2-Chloroisonicotinamide
- 3-Methoxyisonicotinamide
- 2-Bromo-3-methoxyisonicotinamide
Comparison: 2-Chloro-3-methoxyisonicotinamide is unique due to the presence of both chloro and methoxy groups on the isonicotinamide ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the methoxy group influences its solubility and oxidation potential.
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
2-chloro-3-methoxypyridine-4-carboxamide |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-5-4(7(9)11)2-3-10-6(5)8/h2-3H,1H3,(H2,9,11) |
InChIキー |
NAJZYHGWFFNUAW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



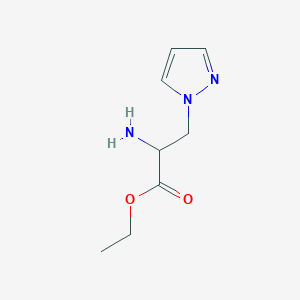

![3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13640893.png)

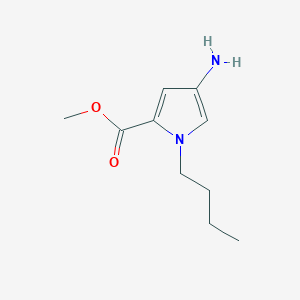


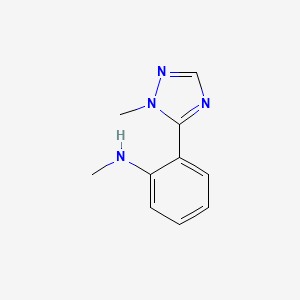
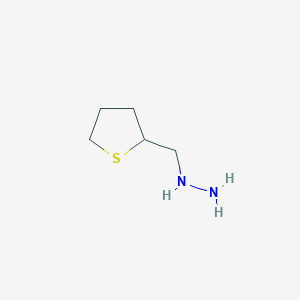
![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)

